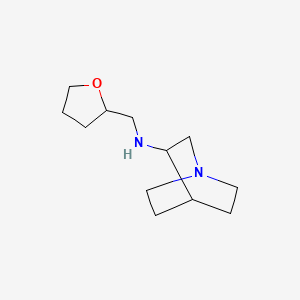
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine typically involves the ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one. This process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts to achieve high yields and selectivity. For example, the use of Cu/ZnO/γ-Al2O3 catalysts has been reported for the efficient synthesis of amines from biomass-based furan compounds .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, nitrous acid for deamination, and various catalysts for amidation . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deamination of bicyclo[2.2.2]octan-2-yl-amines in acetic acid by nitrous acid results in the formation of classical carbonium ions .
Applications De Recherche Scientifique
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the production of biodegradable polymers through ring-opening polymerization.
Mécanisme D'action
The mechanism of action of N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine involves its interaction with specific molecular targets and pathways. For example, its antiprotozoal activity is attributed to its ability to interfere with the metabolic pathways of Trypanosoma brucei and Plasmodium falciparum . The compound’s unique bicyclic structure allows it to interact with various enzymes and receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine can be compared with other similar compounds, such as:
2-azabicyclo[3.2.2]nonanes: These compounds exhibit higher antiprotozoal activities than 4-aminobicyclo[2.2.2]octanes.
2-oxabicyclo[2.2.2]octane: This compound is used as a bioisostere of the phenyl ring in drug design, leading to improved physicochemical properties.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C12H22N2O |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C12H22N2O/c1-2-11(15-7-1)8-13-12-9-14-5-3-10(12)4-6-14/h10-13H,1-9H2 |
Clé InChI |
KBRMQPKDQYULBL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC2CN3CCC2CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















